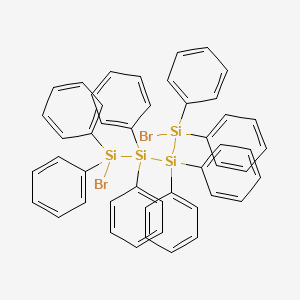![molecular formula C14H11ClN2O3 B11960189 N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methoxyaniline](/img/structure/B11960189.png)
N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-(2-Chlor-5-nitrophenyl)methyliden]-4-Methoxyanilin ist eine Schiff-Base-Verbindung, eine Verbindungsklasse, die typischerweise durch die Kondensation eines Amins mit einem Aldehyd oder Keton gebildet wird. Schiff-Basen sind für ihre breite Palette an Anwendungen in verschiedenen Bereichen bekannt, darunter Chemie, Biologie und Medizin. Diese spezielle Verbindung zeichnet sich durch das Vorhandensein einer Chlor- und einer Nitrogruppe am Phenylring sowie einer Methoxygruppe am Anilinteil aus.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-[(E)-(2-Chlor-5-nitrophenyl)methyliden]-4-Methoxyanilin beinhaltet typischerweise die Kondensationsreaktion zwischen 2-Chlor-5-nitrobenzaldehyd und 4-Methoxyanilin. Die Reaktion wird üblicherweise in einem Lösungsmittel wie Ethanol oder Methanol unter Rückflussbedingungen durchgeführt. Die Reaktionsmischung wird erhitzt, um die Bildung der Schiff-Base zu fördern, und das Produkt wird dann durch Filtration und Umkristallisation isoliert .
Industrielle Produktionsverfahren
Während spezifische industrielle Produktionsverfahren für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Laborsynthese umfassen. Dies würde die Optimierung der Reaktionsbedingungen zur Maximierung von Ausbeute und Reinheit sowie die Implementierung effizienter Reinigungstechniken wie Kristallisation oder Chromatographie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-[(E)-(2-Chlor-5-nitrophenyl)methyliden]-4-Methoxyanilin kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Reduktion: Die Nitrogruppe kann mit Hilfe von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators (z. B. Palladium auf Kohlenstoff) oder unter Verwendung chemischer Reduktionsmittel wie Zinn(II)-chlorid zu einer Aminogruppe reduziert werden.
Substitution: Die Chlorgruppe kann an nukleophilen aromatischen Substitutionsreaktionen teilnehmen, bei denen sie durch andere Nukleophile wie Amine oder Thiole ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Reduktion: Wasserstoffgas, Palladium auf Kohlenstoff, Zinn(II)-chlorid.
Substitution: Amine, Thiole, Natriumhydroxid.
Oxidation: Kaliumpermanganat, Chromtrioxid.
Hauptprodukte, die gebildet werden
Reduktion: Bildung von N-[(E)-(2-Chlor-5-aminophenyl)methyliden]-4-Methoxyanilin.
Substitution: Bildung verschiedener substituierter Derivate, abhängig vom verwendeten Nukleophil.
Oxidation: Bildung von N-[(E)-(2-Chlor-5-nitrophenyl)methyliden]-4-Hydroxyanilin.
Wissenschaftliche Forschungsanwendungen
Medizin: Potenzieller Einsatz bei der Medikamentenentwicklung aufgrund seiner Fähigkeit, mit biologischen Zielstrukturen zu interagieren.
Industrie: Wird aufgrund seiner chromophoren Eigenschaften bei der Synthese von Farbstoffen und Pigmenten verwendet.
Wirkmechanismus
Der Wirkmechanismus von N-[(E)-(2-Chlor-5-nitrophenyl)methyliden]-4-Methoxyanilin beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen. Die Verbindung kann Koordinationskomplexe mit Metallionen bilden, die dann mit biologischen Molekülen wie Proteinen und Nukleinsäuren interagieren können. Diese Wechselwirkungen können zur Hemmung der Enzymaktivität oder zur Störung zellulärer Prozesse führen, was zu seinen antimikrobiellen und antimykotischen Wirkungen beiträgt .
Wirkmechanismus
The mechanism of action of N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methoxyaniline involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its antimicrobial and antifungal effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-[(E)-(2,5-Dimethoxyphenyl)methyliden]biphenyl-4-carbohydrazid
- N-[(E)-(4-Fluorphenyl)methyliden]biphenyl-4-carbohydrazid
Einzigartigkeit
N-[(E)-(2-Chlor-5-nitrophenyl)methyliden]-4-Methoxyanilin ist aufgrund des Vorhandenseins sowohl von Chlor- als auch von Nitrogruppen am Phenylring einzigartig, was seine chemische Reaktivität und biologische Aktivität erheblich beeinflussen kann. Die Kombination dieser funktionellen Gruppen mit der Methoxygruppe am Anilinteil bietet einen einzigartigen Satz von Eigenschaften, der in verschiedenen Anwendungen genutzt werden kann.
Eigenschaften
Molekularformel |
C14H11ClN2O3 |
|---|---|
Molekulargewicht |
290.70 g/mol |
IUPAC-Name |
1-(2-chloro-5-nitrophenyl)-N-(4-methoxyphenyl)methanimine |
InChI |
InChI=1S/C14H11ClN2O3/c1-20-13-5-2-11(3-6-13)16-9-10-8-12(17(18)19)4-7-14(10)15/h2-9H,1H3 |
InChI-Schlüssel |
FGYUIVYDRBJTNP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



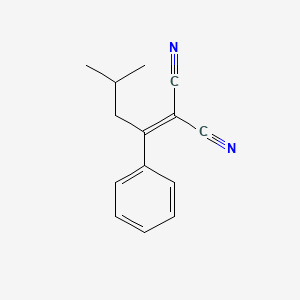
![Methyl (2E)-2-(4-isopropylbenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11960115.png)
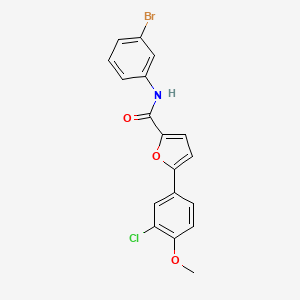
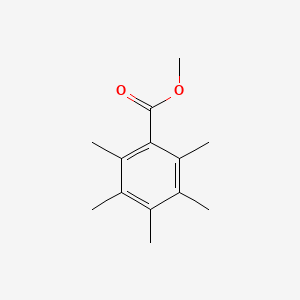

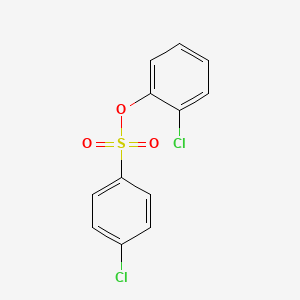
![1-(4-chlorophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one](/img/structure/B11960159.png)
![2-Methoxy-N-(4-{4-[(2-methoxybenzoyl)amino]phenoxy}phenyl)benzamide](/img/structure/B11960166.png)
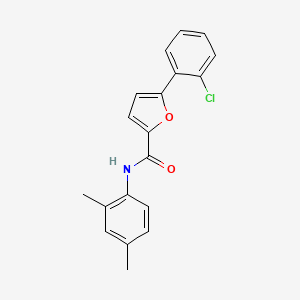
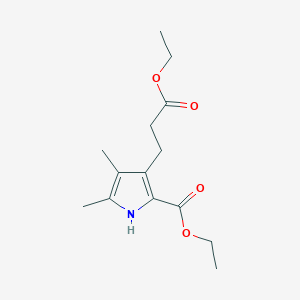
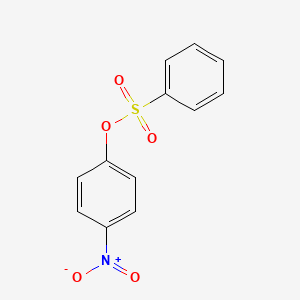
![Isopropyl (2Z)-5-(4-chlorophenyl)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11960193.png)
